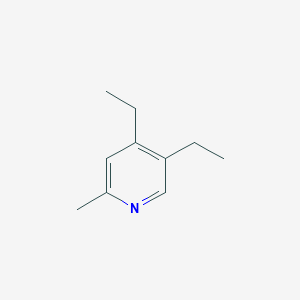
2-Methyl-4,5-diethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4,5-diethylpyridine (MEDP) is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. MEDP is a colorless liquid that has a molecular weight of 173.26 g/mol and a boiling point of 187°C. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 2-Methyl-4,5-diethylpyridine is not fully understood. However, studies have shown that 2-Methyl-4,5-diethylpyridine exerts its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 2-Methyl-4,5-diethylpyridine has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of microglia, which play a crucial role in neuroinflammation.
生化学的および生理学的効果
2-Methyl-4,5-diethylpyridine has been shown to possess various biochemical and physiological effects. Studies have shown that 2-Methyl-4,5-diethylpyridine possesses antioxidant properties and can scavenge free radicals, which play a crucial role in oxidative stress. 2-Methyl-4,5-diethylpyridine has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-Methyl-4,5-diethylpyridine has been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
2-Methyl-4,5-diethylpyridine has several advantages and limitations for lab experiments. The advantages of using 2-Methyl-4,5-diethylpyridine in lab experiments include its high yield and purity, its unique properties, and its potential applications in scientific research. The limitations of using 2-Methyl-4,5-diethylpyridine in lab experiments include its potential toxicity, the lack of understanding of its mechanism of action, and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-Methyl-4,5-diethylpyridine. These include further studies to determine its mechanism of action, the development of novel 2-Methyl-4,5-diethylpyridine derivatives with improved properties, and the evaluation of its potential use in the treatment of various diseases. In addition, further studies are needed to determine the safety and efficacy of 2-Methyl-4,5-diethylpyridine in human clinical trials.
Conclusion:
In conclusion, 2-Methyl-4,5-diethylpyridine is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. 2-Methyl-4,5-diethylpyridine can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 2-Methyl-4,5-diethylpyridine has several potential applications in scientific research, including its use in the treatment of various diseases and as a precursor for the synthesis of various compounds. Further studies are needed to determine the safety and efficacy of 2-Methyl-4,5-diethylpyridine in human clinical trials.
合成法
2-Methyl-4,5-diethylpyridine can be synthesized using various methods, including the reaction of 2-methyl-4,5-dichloropyridine with diethylamine, the reaction of 2-methyl-4,5-dibromopyridine with diethylamine, and the reaction of 2-methyl-4,5-dicyanopyridine with ethylmagnesium bromide followed by hydrolysis. The most commonly used method is the reaction of 2-methyl-4,5-dichloropyridine with diethylamine, which yields 2-Methyl-4,5-diethylpyridine with a high yield and purity.
科学的研究の応用
2-Methyl-4,5-diethylpyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-Methyl-4,5-diethylpyridine has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, 2-Methyl-4,5-diethylpyridine has been used as a precursor for the synthesis of various compounds, including pyridine derivatives and heterocyclic compounds.
特性
CAS番号 |
152009-92-2 |
|---|---|
製品名 |
2-Methyl-4,5-diethylpyridine |
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
4,5-diethyl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-8(3)11-7-10(9)5-2/h6-7H,4-5H2,1-3H3 |
InChIキー |
CQOVHGCXVHWHBM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NC(=C1)C)CC |
正規SMILES |
CCC1=C(C=NC(=C1)C)CC |
同義語 |
Pyridine, 4,5-diethyl-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



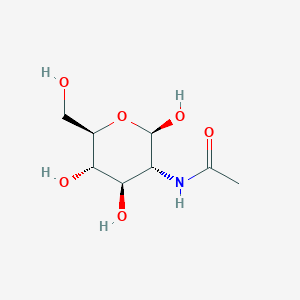
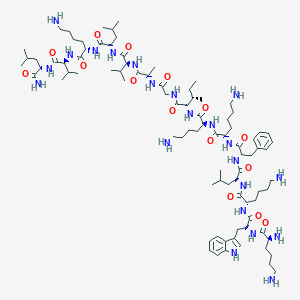
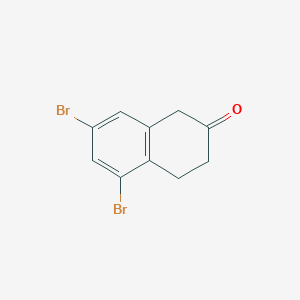

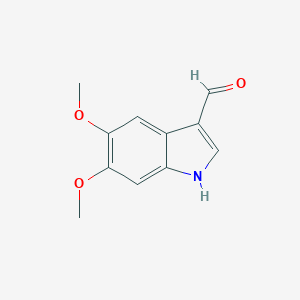
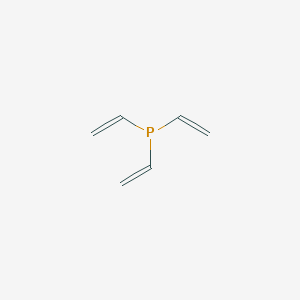
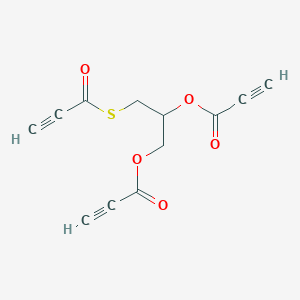

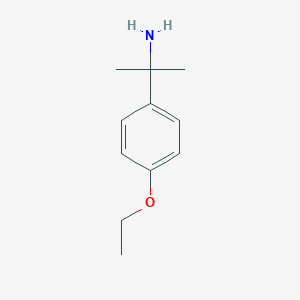
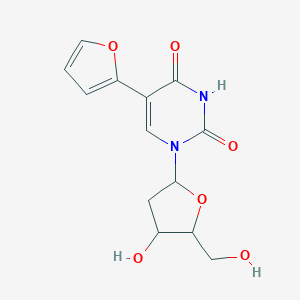
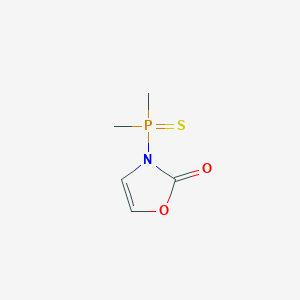
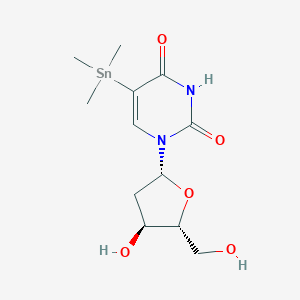
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)